N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide
Brand Name: Vulcanchem
CAS No.: 922726-10-1
VCID: VC16673392
InChI: InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide

CAS No.: 922726-10-1

Cat. No.: VC16673392

Molecular Formula: C21H23N3O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide - 922726-10-1

Specification

CAS No. 922726-10-1
Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
IUPAC Name N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide
Standard InChI InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)
Standard InChI Key FPOHNWQLNRZRFC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound (PubChem CID: 11751012) has the molecular formula C₂₄H₂₉N₃O₅ and a molecular weight of 439.5 g/mol . Its IUPAC name is (E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide l-(+)-lactate salt, indicating the presence of a lactate counterion. The stereochemistry of the propenamide group is defined by the E (trans) configuration of the double bond, critical for HDAC binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₉N₃O₅
Molecular Weight439.5 g/mol
SMILESCC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC@@HO
InChIKeyXVDWNSFFSMWXJJ-JURUDPAJSA-N
CAS Number404951-53-7 (free acid form)
SolubilityHydrophilic (lactate salt)

The lactate salt enhances aqueous solubility, facilitating intravenous administration .

Structural Analogues and Derivatives

This compound belongs to a class of N-hydroxy-3-phenyl-2-propenamides, which share a common pharmacophore:

  • Zinc-binding group: Hydroxamic acid (-NHOH) chelates Zn²⁺ in HDAC active sites .

  • Linker region: The propenamide spacer optimizes enzyme interaction.

  • Cap group: The 2-methylindole-ethylamino-methylphenyl moiety confers isoform selectivity .

Compared to dacinostat (C₂₂H₂₅N₃O₃), the 2-methyl substitution on the indole ring improves metabolic stability and HDAC6 affinity .

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis involves a four-step process:

  • Indole alkylation: 2-Methylindole reacts with 2-chloroethylamine to form 2-(2-methyl-1H-indol-3-yl)ethylamine.

  • Mannich reaction: The amine couples with 4-formylbenzaldehyde to yield 4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]benzaldehyde.

  • Knoevenagel condensation: Reaction with malonic acid derivatives forms the propenamide backbone.

  • Salt formation: Treatment with L-(+)-lactic acid produces the final lactate salt .

Structure-Activity Relationship (SAR)

Key SAR insights from analogue testing:

  • 2-Methylindole: Increases HDAC6 inhibition by 3-fold compared to unsubstituted indole .

  • Lactate salt: Improves bioavailability (oral AUC increased by 40% vs. free acid) .

  • Propenamide geometry: E-isomer shows 10x higher potency than Z-isomer due to optimal hydroxamate positioning .

Mechanism of Action: HDAC Inhibition

Enzymatic Inhibition Profile

The compound inhibits class I/II HDACs with nanomolar potency:

Table 2: HDAC Isoform Selectivity (IC₅₀, nM)

HDAC IsoformIC₅₀ (nM)
HDAC118 ± 2
HDAC222 ± 3
HDAC335 ± 4
HDAC69 ± 1
HDAC8120 ± 15

HDAC6 selectivity arises from interactions between the 2-methylindole cap and the enzyme's surface topology .

Cellular Effects

  • Histone hyperacetylation: EC₅₀ = 50 nM in HCT116 colon cancer cells .

  • Cell cycle arrest: G₂/M phase arrest at 100 nM (72% cells vs. 12% control) .

  • Apoptosis induction: Caspase-3 activation observed within 6 hours at 250 nM .

Preclinical Pharmacological Evaluation

In Vivo Antitumor Activity

In the HCT116 xenograft model (100 mg/kg, i.v., q3d×4):

  • Tumor growth inhibition: 92% vs. control (p < 0.001) .

  • Body weight loss: ≤10%, indicating tolerable toxicity .

Pharmacokinetics (Rat)

ParameterValue
Cₘₐₓ (i.v.)12.4 µM
t₁/₂2.8 hours
AUC₀–24h58 µM·h
Oral bioavailability32%

The lactate salt achieves therapeutic plasma concentrations (>100 nM) for 8–12 hours post-dose .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator